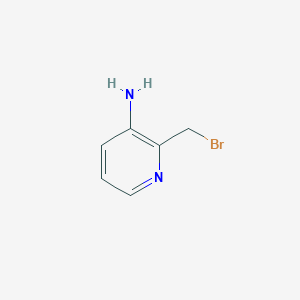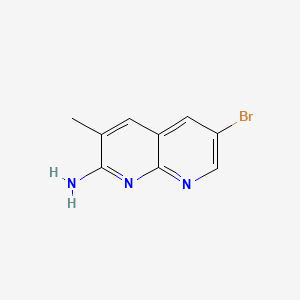
3-Bromo-5-(p-tolylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-[(4-methylphenyl)thio]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a bromine atom at the 3-position and a 4-methylphenylthio group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[(4-methylphenyl)thio]pyridine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.
Thioether Formation: The brominated pyridine is then reacted with 4-methylthiophenol in the presence of a base such as potassium carbonate or sodium hydride to form the desired thioether linkage.
Industrial Production Methods
Industrial production of 3-Bromo-5-[(4-methylphenyl)thio]pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-[(4-methylphenyl)thio]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thioether group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as 3-azido-5-[(4-methylphenyl)thio]pyridine or 3-thio-5-[(4-methylphenyl)thio]pyridine.
Oxidation: Products such as 3-Bromo-5-[(4-methylphenyl)sulfinyl]pyridine or 3-Bromo-5-[(4-methylphenyl)sulfonyl]pyridine.
Reduction: Products such as 3-Hydro-5-[(4-methylphenyl)thio]pyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-[(4-methylphenyl)thio]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems and molecular interactions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-[(4-methylphenyl)thio]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and bromine substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-[(4-methylphenyl)thio]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
3-Chloro-5-[(4-methylphenyl)thio]pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
3-Bromo-5-[(4-methylphenyl)amino]pyridine: Similar structure but with an amino group instead of a thioether group.
Uniqueness
3-Bromo-5-[(4-methylphenyl)thio]pyridine is unique due to the combination of a bromine atom and a 4-methylphenylthio group on a pyridine ring. This specific substitution pattern can impart distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing (bromine) and electron-donating (thioether) groups can influence the compound’s overall electronic properties and its interactions with other molecules.
Eigenschaften
Molekularformel |
C12H10BrNS |
|---|---|
Molekulargewicht |
280.19 g/mol |
IUPAC-Name |
3-bromo-5-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H10BrNS/c1-9-2-4-11(5-3-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 |
InChI-Schlüssel |
AWZSBWKISXPDEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=CC(=CN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


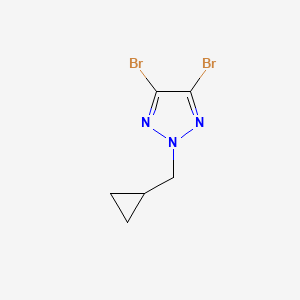
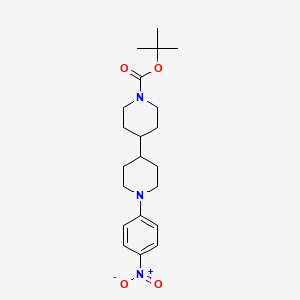
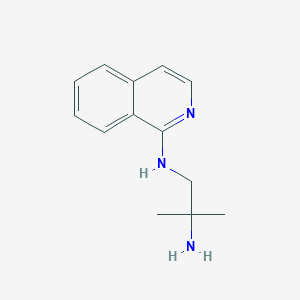
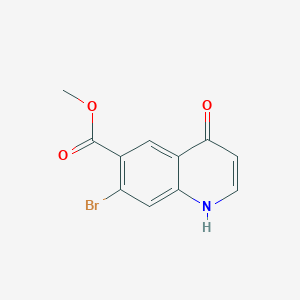
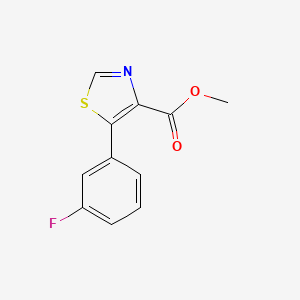
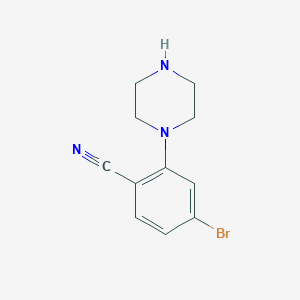
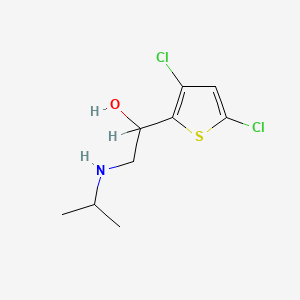
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
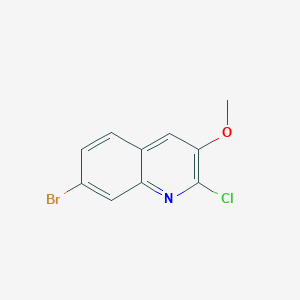
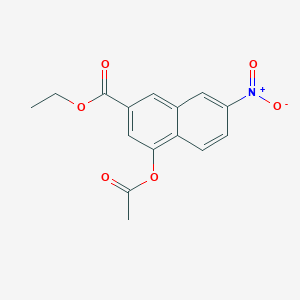
![tert-Butyl 9-(4-amino-3-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13927393.png)
